molecular formula C15H19N3O3S B2725889 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide CAS No. 2097930-34-0

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2725889
CAS RN: 2097930-34-0
M. Wt: 321.4
InChI Key: UVXRIHWHHDDJBV-UHFFFAOYSA-N
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Description

“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods have fewer side reactions and high yield, making them conducive to the construction of complex benzofuran ring systems .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . They can also undergo an isocyanide-mediated and Pd-catalyzed 5- exo-dig reductive cyclization .

Scientific Research Applications

Electrophysiological Activity and Arrhythmias

Compounds with similar structures have been studied for their cardiac electrophysiological activities, indicating potential applications in the treatment of arrhythmias. For example, certain N-substituted imidazolylbenzamides and benzene-sulfonamides have shown potency in vitro comparable to known selective class III agents, demonstrating their viability in producing class III electrophysiological activity (Morgan et al., 1990).

Antimicrobial and Antiproliferative Agents

A study on N-ethyl-N-methylbenzenesulfonamide derivatives highlighted their effectiveness as antimicrobial and antiproliferative agents. This research points to the broader potential of sulfonamide derivatives in creating effective treatments against various pathogens and cancer cell lines (Abd El-Gilil, 2019).

Anti-Inflammatory and Analgesic Properties

Celecoxib derivatives, sharing a sulfonamide group, have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This indicates the compound's structural class could be explored for similar therapeutic properties (Küçükgüzel et al., 2013).

Catalytic Systems for Organic Synthesis

Sulfonic acid functionalized imidazolium salts have been applied as novel and efficient catalytic systems for the synthesis of benzimidazoles, suggesting potential utility in facilitating various organic reactions under environmentally friendly conditions (Khazaei et al., 2011).

Enzyme Inhibition

New sulfonamides with benzodioxane and acetamide moieties have been synthesized and tested for their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase, demonstrating potential applications in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers . Therefore, the study and development of “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide” and similar compounds could be a promising direction for future research.

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-1-ethyl-2-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-3-18-9-15(17-11(18)2)22(19,20)16-8-12-10-21-14-7-5-4-6-13(12)14/h4-7,9,12,16H,3,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXRIHWHHDDJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)NCC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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